REACTION_CXSMILES
|
[CH2:1]([CH2:4][OH:5])[CH2:2][NH2:3].[CH3:6][O:7][C:8]([CH2:10][C:11]([CH2:13][C:14]([O:16][CH3:17])=[O:15])=O)=[O:9].Br[CH2:19][C:20](C)=O.[Cl-].[Na+]>O>[OH:5][CH2:4][CH2:1][CH2:2][N:3]1[CH:20]=[CH:19][C:10]([C:8]([O:7][CH3:6])=[O:9])=[C:11]1[CH2:13][C:14]([O:16][CH3:17])=[O:15] |f:3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CN)CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(=O)CC(=O)CC(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrCC(=O)C
|
Name
|
hydrochloric acid ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Type
|
CUSTOM
|
Details
|
is stirred for an additional hour at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
treated dropwise, over a 15 minute period
|
Duration
|
15 min
|
Type
|
ADDITION
|
Details
|
When the addition
|
Type
|
CUSTOM
|
Details
|
the dark reaction mixture
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (3×100 ml.)
|
Type
|
EXTRACTION
|
Details
|
The combined organic extract
|
Type
|
WASH
|
Details
|
is washed with cold water to neutrality
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
OCCCN1C(=C(C=C1)C(=O)OC)CC(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |